N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound that belongs to the class of oxathiine derivatives
Properties
Molecular Formula |
C22H22FNO4S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H22FNO4S2/c23-18-8-6-16(7-9-18)14-24(19-10-13-30(26,27)15-19)22(25)20-21(29-12-11-28-20)17-4-2-1-3-5-17/h1-9,19H,10-15H2 |
InChI Key |
ZHHSDFRDCAAQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxathiine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl and fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Oxidation of the thiophene ring: The thiophene ring can be oxidized to the dioxidotetrahydrothiophene moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring or other functional groups.
Reduction: Reduction of the oxathiine ring or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Lacks the fluorobenzyl group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of both the dioxidotetrahydrothiophene and fluorobenzyl moieties, which might confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its efficacy and mechanisms.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a tetrahydrothiophene ring and an oxathiine moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps including the formation of the oxathiine ring and the introduction of the fluorobenzyl group. The process typically utilizes methods such as:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of functional groups via nucleophilic substitutions.
- Final modifications to achieve the desired carboxamide functionality.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 2.34 |
| Compound B | HepG2 (Liver Cancer) | 3.13 |
These results suggest that modifications in the chemical structure can enhance potency against specific cancer types .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by increasing the Bax/Bcl2 ratio, leading to caspase activation and subsequent cell death.
- Cell Cycle Arrest : Research indicates that certain derivatives cause G2/M phase arrest in cancer cells, which is critical for inhibiting proliferation .
Antioxidant Activity
In addition to anticancer properties, compounds similar to this compound have demonstrated antioxidant effects. For example:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 70.6 |
| Compound D | 73.5 |
This antioxidant activity is essential for reducing oxidative stress in cells and may contribute to overall health benefits .
Case Studies
Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells and induced apoptosis through mitochondrial pathways.
- HepG2 Cell Line Analysis : Another study reported that a structurally similar compound led to significant cell cycle arrest at the S phase in HepG2 cells.
These findings indicate that structural modifications can significantly influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
